molecular formula C21H14N2O2S B14939409 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one

2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one

Cat. No.: B14939409
M. Wt: 358.4 g/mol
InChI Key: LZMIOHUMAOJMAW-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one: is a complex organic compound that features both benzoxazole and carbazole moieties. These structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a variety of chemical and biological activities, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in both benzoxazole and carbazole moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is unique due to its combined benzoxazole and carbazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H14N2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-carbazol-9-ylethanone

InChI

InChI=1S/C21H14N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2

InChI Key

LZMIOHUMAOJMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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